molecular formula C12H18ClNO3S2 B2744848 3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide CAS No. 2310122-58-6

3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide

Cat. No.: B2744848
CAS No.: 2310122-58-6
M. Wt: 323.85
InChI Key: VJFDQFOWNCFKLK-UHFFFAOYSA-N
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Description

3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with a chloro group, a methoxy group, and a methylsulfanyl group, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide typically involves multi-step organic reactions One common approach is to start with the chlorination of a benzene derivative to introduce the chloro groupThe final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline

Uniqueness

3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both methoxy and methylsulfanyl groups can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

3-chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO3S2/c1-17-11(6-7-18-2)9-14-19(15,16)12-5-3-4-10(13)8-12/h3-5,8,11,14H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFDQFOWNCFKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNS(=O)(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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